Superior 5-HT1A Binding Affinity
Revospirone demonstrates a 5-HT1A receptor binding affinity (Ki = 2 nM) that is 5-fold higher than ipsapirone (Ki = 10 nM), 13.5-fold higher than tandospirone (Ki = 27 nM), 19-fold higher than gepirone (Ki = 38 nM), and approximately 10-fold higher than the mid-range of reported buspirone values (Ki = 9.3–29.5 nM) . This higher affinity is consistently reported across multiple independent vendor technical datasheets, establishing revospirone as the most potent 5-HT1A ligand among the commonly referenced azapirones .
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | Ipsapirone: 10 nM; Tandospirone: 27 ± 5 nM; Gepirone: 38 nM; Buspirone: 9.3–29.5 nM |
| Quantified Difference | Revospirone affinity is 5× higher than ipsapirone; 13.5× higher than tandospirone; 19× higher than gepirone |
| Conditions | In vitro radioligand binding assays using cloned or native 5-HT1A receptors; conditions vary per comparator study |
Why This Matters
Higher receptor affinity at lower concentrations can translate to greater experimental sensitivity and reduced compound consumption in vitro, a critical factor for cost-effective screening campaigns and mechanistic studies.
- [1] Hamik A, Oksenberg D, Fischette C, Peroutka SJ. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites. Biol Psychiatry. 1990 Jul 15;28(2):99-109. doi: 10.1016/0006-3223(90)90627-e. View Source
- [2] RxReasoner. Gepirone and its 3'-OH metabolite bind to 5HT1A receptors (Ki = 38 nM and 58 nM, respectively). View Source
